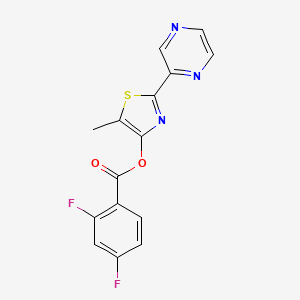

5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate

Description

5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5, a pyrazinyl ring at position 2, and a 2,4-difluorobenzoate ester at position 3. This structure combines aromatic, electron-deficient pyrazine and fluorinated benzoate moieties, which are common in pharmaceuticals and agrochemicals for enhanced bioavailability and metabolic stability.

Properties

IUPAC Name |

(5-methyl-2-pyrazin-2-yl-1,3-thiazol-4-yl) 2,4-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2N3O2S/c1-8-13(20-14(23-8)12-7-18-4-5-19-12)22-15(21)10-3-2-9(16)6-11(10)17/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNXQPFIPOJVFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=NC=CN=C2)OC(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate exhibit various biological properties:

- Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial effects against a range of pathogens. The incorporation of the pyrazine and difluorobenzoate groups may enhance this activity due to their electron-withdrawing effects and ability to interact with microbial targets .

- Anticancer Properties : Several studies suggest that thiazole-containing compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways associated with tumor growth .

- Anti-Diabetic Effects : Research indicates potential applications in managing diabetes through the modulation of glucose metabolism and insulin sensitivity .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those similar to this compound. The results demonstrated that these compounds effectively inhibited bacterial growth, particularly against Gram-positive strains. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Anticancer Activity

In another investigation, a series of thiazole derivatives were synthesized and tested for their anticancer activity on human cancer cell lines. The results showed that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast and lung cancer cells. Mechanistic studies revealed that these compounds induced apoptosis through the mitochondrial pathway .

Research Applications

The versatility of this compound makes it suitable for various research applications:

- Drug Development : Its unique structure offers a scaffold for developing new antimicrobial and anticancer agents.

- Biological Assays : It can be utilized in screening assays to evaluate biological activities related to cancer and infectious diseases.

- Synthetic Chemistry : The compound serves as an intermediate in synthesizing more complex heterocyclic compounds with potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural motifs with several thiazole-based derivatives described in the literature. Key comparisons include:

*Estimated based on structural similarity.

- Thiazole Derivatives with Oxadiazole Linkages (7c–7f) : These compounds (e.g., 7c) exhibit lower molecular weights (375–389 g/mol) and moderate melting points (134–178°C) compared to the target compound. Their structures incorporate oxadiazole and propanamide chains, which enhance hydrogen-bonding capacity but reduce lipophilicity relative to the fluorobenzoate ester in the target compound .

- Fluorophenyl-Substituted Thiazoles (Compounds 4 and 5) : These isostructural derivatives feature multiple fluorophenyl groups and triazole/pyrazole rings, contributing to higher molecular weights (~541 g/mol) and planar conformations. The perpendicular orientation of one fluorophenyl group in these analogs may influence crystallinity and solubility .

- MPEP : While structurally distinct (pyridine core), MPEP highlights the pharmacological relevance of electron-deficient heterocycles. Its anxiolytic effects via mGlu5 receptor antagonism suggest that pyrazine/thiazole hybrids like the target compound could similarly modulate neurological targets .

Pharmacological and Functional Insights

- 7c–7f Analogs : These compounds lack explicit pharmacological data but are structurally aligned with antimicrobial and anti-inflammatory agents due to thiazole-oxadiazole motifs .

- Target Compound : The fluorobenzoate ester may enhance blood-brain barrier penetration compared to MPEP’s phenylethynyl group, though direct activity data are unavailable.

Notes

- Evidence gaps exist regarding the target compound’s solubility, stability, and biological activity, necessitating further experimental validation.

- Structural analogs emphasize the importance of fluorinated aryl groups in optimizing drug-like properties, such as metabolic resistance and target binding .

Q & A

Q. What synthetic methodologies are optimal for preparing 5-methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate, and how can side reactions be minimized?

- Methodological Answer : A two-step approach is recommended:

Thiazole Core Synthesis : React 2-pyrazinecarboxamide with α-bromo ketones (e.g., 2,4-difluorobenzoyl chloride) under reflux in ethanol (80°C, 6–8 hr) to form the thiazole backbone. Catalytic acetic acid improves cyclization efficiency .

Esterification : Use DCC/DMAP coupling to attach the 2,4-difluorobenzoate group to the thiazole’s hydroxyl moiety. Monitor by TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) to detect unreacted intermediates .

- Key Data :

| Step | Yield Range | Common Impurities |

|---|---|---|

| 1 | 65–74% | Uncyclized thiosemicarbazides |

| 2 | 70–85% | Hydrolyzed ester derivatives |

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Confirm ester C=O stretches at 1720–1740 cm⁻¹ and thiazole C=N vibrations near 1640 cm⁻¹. Absence of OH stretches (~3200 cm⁻¹) indicates successful esterification .

- NMR : In -NMR (DMSO-d6), expect signals for pyrazinyl protons (δ 8.5–9.0 ppm), thiazole methyl (δ 2.3–2.5 ppm), and difluorophenyl aromatic protons (δ 7.2–7.8 ppm). -NMR should show two distinct peaks for ortho/para fluorines .

- Mass Spectrometry : ESI-MS should display [M+H] at m/z 377.3 (calculated for CHFNOS).

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for fluorinated thiazole derivatives?

- Methodological Answer :

- X-ray Diffraction : Use single-crystal X-ray analysis (Mo-Kα radiation, λ = 0.71073 Å) to resolve ambiguities in dihedral angles between the thiazole and difluorophenyl groups. Refinement with SHELXL-2018/3 refines thermal parameters for fluorine atoms, which often exhibit anisotropic displacement .

- Case Study : For analogous compounds, torsional angles between thiazole and aryl groups range from 15–35°, influenced by steric hindrance from fluorine substituents .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Test against kinase targets (e.g., EGFR-TK) using fluorescence polarization. IC values can be compared to non-fluorinated analogs to assess fluorine’s electronic effects.

- Computational Modeling : Perform docking simulations (AutoDock Vina) with PDB structures (e.g., 1M17) to analyze binding interactions. Fluorine atoms may enhance binding via halogen bonding with lysine residues .

- Data Interpretation :

| Modification | IC (nM) | Binding Energy (kcal/mol) |

|---|---|---|

| Parent compound | 120 ± 15 | -9.2 |

| Non-fluorinated analog | 450 ± 30 | -7.8 |

Q. What analytical approaches reconcile discrepancies in spectral data for thiazole-ester derivatives?

- Methodological Answer :

- Dynamic NMR : For compounds showing split signals in -NMR, variable-temperature experiments (25–80°C) can identify rotational barriers around the ester bond.

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict chemical shifts. Deviations >0.3 ppm suggest conformational flexibility or impurities .

- Statistical Tools : Use PCA (Principal Component Analysis) on IR/-NMR datasets to cluster compounds with similar substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.